Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 116543-92-1
VCID: VC21267185
InChI: InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
SMILES: COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br
Molecular Formula: C11H7BrO4
Molecular Weight: 283.07 g/mol

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate

CAS No.: 116543-92-1

Cat. No.: VC21267185

Molecular Formula: C11H7BrO4

Molecular Weight: 283.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate - 116543-92-1

Specification

CAS No. 116543-92-1
Molecular Formula C11H7BrO4
Molecular Weight 283.07 g/mol
IUPAC Name methyl 6-bromo-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
Standard InChI Key IUMTXDXUKVLQLE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br
Canonical SMILES COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Information

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a brominated chromone derivative with a carboxymethyl functionality. The compound is characterized by the following identification parameters:

ParameterInformation
CAS Number116543-92-1
Molecular FormulaC₁₁H₇BrO₄
Molecular Weight283.07 g/mol
Synonyms4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, methyl ester
MDL NumberMFCD03424512

The compound contains a chromone core structure (4H-1-benzopyran-4-one) with specific substituents that define its chemical identity and reactivity profile .

Structural Features

The molecular structure of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate consists of several key components:

  • A chromone scaffold (4H-1-benzopyran-4-one), which serves as the core structure

  • A bromine atom at the 6-position of the benzene ring

  • A methyl carboxylate group (-COOCH₃) at the 2-position

  • A ketone functionality at the 4-position, characteristic of all chromones

This structural arrangement contributes to the compound's reactivity, particularly through the carboxylate group, which can participate in various chemical transformations. The bromine substituent at the 6-position also provides opportunities for further functionalization through coupling reactions and substitutions .

Physical and Chemical Properties

Physical Properties

While specific physical property data for methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is limited in the available research, some properties can be inferred from similar compounds. For comparison, related compounds like methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate have the following physical properties:

PropertyValue for Related Compound (6-Chloro derivative)
Density1.4±0.1 g/cm³
Boiling Point356.6±42.0 °C at 760 mmHg
Flash Point155.7±26.9 °C

The bromine-substituted variant would likely have a higher molecular weight and slightly different physical properties due to the larger halogen atom .

Chemical Reactivity

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate exhibits several important chemical characteristics:

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid (6-bromo-4-oxo-4H-chromene-2-carboxylic acid)

  • The bromine substituent provides a reactive site for cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings)

  • The chromone scaffold contains electrophilic sites that can participate in various addition reactions

  • The ester functionality serves as a versatile handle for further derivatization

The compound represents an important building block in the synthesis of more complex molecules, particularly in medicinal chemistry where chromone derivatives have shown diverse biological activities.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves a two-step process similar to that used for other chromone-2-carboxylic acid derivatives. The corresponding acid can be synthesized using 5′-bromo-2′-hydroxyacetophenone as a starting material, followed by esterification to yield the methyl ester .

A synthetic route for the related 6-bromo-4-oxo-4H-chromene-2-carboxylic acid involves:

  • Reaction of 5′-bromo-2′-hydroxyacetophenone with ethyl oxalate in the presence of a base

  • Subsequent cyclization and hydrolysis to form the carboxylic acid

  • Esterification with methanol and an acid catalyst to produce the methyl ester

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis methods for chromone-2-carboxylic acids, which can be applied to prepare the precursor of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate. This approach offers several advantages:

  • Significantly reduced reaction times

  • Improved yields (up to 87% for the acid precursor)

  • More environmentally friendly conditions

  • Enhanced scalability for laboratory and industrial applications

The synthesis of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid via microwave-assisted synthesis has been reported to give high yields, with spectroscopic data confirming the product structure:

¹H-NMR (DMSO-d₆) δ: 8.12 (1H, d, J = 2.4 Hz, H5), 8.03 (1H, dd, J₁ = 9.0 Hz, J₂ = 2.5 Hz, H7), 7.74 (1H, d, J = 9.0 Hz), 6.95 (1H, s, H3) .

Subsequent esterification with methanol would yield the target methyl ester compound.

SupplierLocationProduct List SizeAdvantage Rating
Yantai ShengKailun Chemical Technology Co., Ltd.China796455
Shanghai Xiushi Biomedical Co., LTDChina463358

Additional global suppliers exist, with a total of 4 suppliers reported in the database .

ManufacturerProduct NumberPurityPackagingPrice (USD)
American Custom Chemicals CorporationHCH032040195.00%5mg$497.51
Alichem116543921Not specified1g$464.28

These prices were last updated on December 16, 2021, and may have changed since then. The relatively high cost per gram indicates the specialized nature of this compound and its likely use primarily in research settings rather than large-scale industrial applications .

Applications and Research Significance

Medicinal Chemistry Applications

Chromone derivatives, including methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The chromone scaffold serves as a privileged structure in drug discovery, and brominated variants offer additional opportunities for structural diversification.

The compound is particularly valuable as a building block for creating focused compound libraries for structure-activity relationship studies. The presence of both a reactive bromine substituent and a carboxylate functionality makes it an excellent starting point for derivatization to create compounds with potential pharmacological properties .

Synthetic Utility

As a functionalized chromone, methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate serves several important roles in synthetic organic chemistry:

  • Building block for heterocyclic synthesis

  • Intermediate in the preparation of bioactive molecules

  • Scaffold for developing chemical libraries

  • Substrate for studying halogen-directed reactions

The compound's reactive carbonyl group (carboxylic ester) makes it a versatile synthon capable of participating in an extensive spectrum of chemical reactions, allowing it to serve as a key intermediate in the development of more complex molecular structures .

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